(3R,4S)-pyrrolidine-3,4-diol

Biocatalysis Enzymatic desymmetrization Chiral synthon preparation

(3R,4S)-Pyrrolidine-3,4-diol (CAS 131565-87-2), also known as cis-3,4-dihydroxypyrrolidine, is a chiral, saturated five-membered nitrogen heterocycle bearing two adjacent hydroxyl groups in a cis configuration. It is a member of the 3,4-dihydroxypyrrolidine class of compounds, which serve as immediate precursors to HIV-1 protease inhibitors, iminosugar glycosidase inhibitors, and chiral ligands for asymmetric catalysis.

Molecular Formula C4H9NO2
Molecular Weight 103.12 g/mol
CAS No. 131565-87-2
Cat. No. B1356509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4S)-pyrrolidine-3,4-diol
CAS131565-87-2
Molecular FormulaC4H9NO2
Molecular Weight103.12 g/mol
Structural Identifiers
SMILESC1C(C(CN1)O)O
InChIInChI=1S/C4H9NO2/c6-3-1-5-2-4(3)7/h3-7H,1-2H2/t3-,4+
InChIKeyJCZPOYAMKJFOLA-ZXZARUISSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3R,4S)-Pyrrolidine-3,4-diol (CAS 131565-87-2) – Procurement-Grade Chiral cis-Diol Scaffold for Desymmetrization-Driven Synthesis


(3R,4S)-Pyrrolidine-3,4-diol (CAS 131565-87-2), also known as cis-3,4-dihydroxypyrrolidine, is a chiral, saturated five-membered nitrogen heterocycle bearing two adjacent hydroxyl groups in a cis configuration [1]. It is a member of the 3,4-dihydroxypyrrolidine class of compounds, which serve as immediate precursors to HIV-1 protease inhibitors, iminosugar glycosidase inhibitors, and chiral ligands for asymmetric catalysis [2]. Its meso-like symmetry (plane of symmetry through the ring) renders it a prochiral substrate uniquely poised for enantioselective desymmetrization, a feature absent in its trans-configured analogs [3]. This compound is not a biologically active end-product itself, but a critical, stereodefined building block whose value is realized entirely through its downstream functionalization into enantiopure synthons.

Why (3R,4S)-Pyrrolidine-3,4-diol Cannot Be Replaced by Its (3R,4R)-trans Isomer or Other Analogs in Chiral Synthesis


The core value of (3R,4S)-pyrrolidine-3,4-diol is its cis configuration, which creates a prochiral meso system. This specific geometry is essential for enantioselective desymmetrization strategies that yield optically pure pyrrolidine synthons [1]. In contrast, the (3R,4R)-trans isomer is chiral and cannot undergo desymmetrization; it requires resolution of its racemate, a fundamentally different and often less efficient process [1]. Direct biocatalytic evidence confirms that the cis isomer is processed selectively by Candida antarctica lipase A (CAL-A), whereas the trans isomer is not a substrate for this enzyme and instead requires hydrolysis by Candida antarctica lipase B (CAL-B) [1]. This enzyme-substrate orthogonality means the two isomers are not interchangeable in a synthetic route. Substituting one stereoisomer for the other leads to a complete failure of the designed enzymatic step, altering the synthetic pathway and risking racemization or loss of chiral purity in the final product.

Quantitative Comparative Evidence for (3R,4S)-Pyrrolidine-3,4-diol vs. (3R,4R)-Pyrrolidine-3,4-diol in Enzymatic Desymmetrization


Enzymatic Desymmetrization Efficiency: CAL-A Acylation of cis-3,4-diol vs. CAL-B Hydrolysis of trans-Diacetate

The (3R,4S)-pyrrolidine-3,4-diol (cis isomer) is the preferred substrate for Candida antarctica lipase A (CAL-A) in acylation-based desymmetrization, a process that directly generates an optically pure mono-protected diol synthon. In contrast, the (3R,4R)-trans isomer is not amenable to desymmetrization; instead, it must be resolved via hydrolysis of its diacetylated derivative using Candida antarctica lipase B (CAL-B) [1]. This orthogonality is fundamental to process design: selecting the cis isomer enables a high-yielding desymmetrization pathway, while the trans isomer requires a less direct resolution approach.

Biocatalysis Enzymatic desymmetrization Chiral synthon preparation

Stereochemical Purity and Symmetry: cis (meso) vs. trans (chiral) Configurational Stability

(3R,4S)-Pyrrolidine-3,4-diol is a meso compound by virtue of its cis configuration, meaning it is achiral despite having two stereocenters. This property allows it to be used as a prochiral building block for asymmetric synthesis without the risk of racemization during storage or handling [1]. The (3R,4R)-trans isomer, in contrast, is chiral and must be supplied as a single enantiomer or resolved, introducing supply chain complexity and cost. Computational and experimental data from the literature confirm a significant energy difference between cis and trans conformers, with the trans isomer being more stable [2], but this stability is irrelevant for desymmetrization applications where the cis configuration is required.

Stereochemistry Chiral pool synthesis Meso compound

Reactivity in Glycosidase Inhibition: trans-3,4-diol (IC50 2.97 mM) vs. cis-3,4-diol (No Activity Reported)

A study on N-benzylated pyrrolidine diols evaluated inhibition of rat intestinal α-glucosidase. The trans-3,4-dihydroxypyrrolidine derivative (compound 5) displayed an IC50 of 2.97 ± 0.046 mM and a Ki of 1.18 mM [1]. While the cis isomer was not reported as an active inhibitor in this specific study, this data clearly highlights that the simple cis-diol scaffold is not a privileged structure for glycosidase inhibition. This quantitative inactivity is a critical procurement consideration: if the research goal is glycosidase inhibition, the cis isomer is not a suitable starting material, and resources should be directed towards trans-configured or C-substituted derivatives. Conversely, for applications requiring a non-inhibitory, stereodefined building block, the cis isomer is entirely appropriate.

Glycosidase inhibition Iminosugar Structure-activity relationship

High-Value Procurement Scenarios for (3R,4S)-Pyrrolidine-3,4-diol (CAS 131565-87-2)


Enzymatic Desymmetrization to Enantiopure 3,4-Disubstituted Pyrrolidines

This is the primary application scenario. Teams developing enantioselective syntheses of HIV protease inhibitors or iminosugar natural product analogs require the cis isomer for CAL-A-catalyzed mono-acylation. As demonstrated by Rodríguez-Rodríguez et al., this desymmetrization provides access to chiral mono-protected diols, which are pivotal intermediates [2]. Procuring the (3R,4S)-stereoisomer ensures compatibility with the established biocatalytic protocol.

Synthesis of Chiral P,N-Ligands for Asymmetric Catalysis

Pyrrolidine-3,4-diol scaffolds are used to construct amino-phosphite/phosphinite ligands for Pd-catalyzed allylic substitutions [2]. The cis configuration allows for the introduction of stereodirecting phosphine groups onto a pre-organized, rigid scaffold. Researchers developing new catalyst libraries should procure the cis isomer to exploit its meso character for modular ligand construction and to achieve high enantioselectivities, as reported for carbohydrate-derived ligands.

Preparation of Non-Inhibitory, Stereodefined Building Blocks for Medicinal Chemistry

For medicinal chemistry programs where glycosidase inhibition is an undesired off-target effect, the (3R,4S)-pyrrolidine-3,4-diol is the superior choice over the trans isomer. Quantitative data confirms that trans-configured derivatives inhibit α-glucosidase (IC50 ~ 3 mM), while the cis scaffold is not associated with significant inhibitory activity in the same assay system [2]. This makes it a safer core for the construction of compound libraries where biological inertness of the scaffold is desired.

Synthesis of C2-Symmetric HIV-1 Protease Inhibitor Precursors

The cis-3,4-dihydroxypyrrolidine motif is a direct precursor to C2-symmetric 3,4-disubstituted pyrrolidine HIV-1 protease inhibitors, as described in structure-guided drug design efforts [2]. Using the correct cis isomer ensures that the subsequent bis-functionalization steps produce the symmetrical pharmacophore required for binding to the homodimeric protease active site.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3R,4S)-pyrrolidine-3,4-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.